molecular formula C12H21ClO2S B13567440 [1,1'-Bi(cyclohexane)]-2-sulfonyl chloride

[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride

Cat. No.: B13567440
M. Wt: 264.81 g/mol
InChI Key: STGSZWUNTLGCIB-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. It is a clear, pale liquid known for its unique blend of reactivity and stability, making it an invaluable tool for a wide range of laboratory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride typically involves the sulfonylation of [1,1’-bi(cyclohexane)] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of products sets it apart from other similar compounds .

Properties

Molecular Formula

C12H21ClO2S

Molecular Weight

264.81 g/mol

IUPAC Name

2-cyclohexylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C12H21ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2

InChI Key

STGSZWUNTLGCIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCCC2S(=O)(=O)Cl

Origin of Product

United States

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